(R)-3-Methylpiperidine hydrochloride

Chiral purity Enantiomeric excess Quality control

Sourcing racemic or incorrect enantiomer piperidine building blocks introduces diastereomeric impurities that reduce yield and demand costly chromatographic removal. (R)-3-Methylpiperidine hydrochloride (CAS 223792-48-1) is an enantiopure (≥97% ee) chiral building block that ensures stereochemical fidelity in pharmaceutical intermediate synthesis. • Defined (R)-stereochemistry at the 3-position eliminates diastereomeric impurity formation across multi-step sequences • Hydrochloride salt form enhances aqueous solubility (1.85 mg/mL) for streamlined handling and purification workflows • MDL MFCD22494946; stored at room temperature under inert atmosphere; ambient shipping

Molecular Formula C6H14ClN
Molecular Weight 135.635
CAS No. 223792-48-1
Cat. No. B591913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3-Methylpiperidine hydrochloride
CAS223792-48-1
Molecular FormulaC6H14ClN
Molecular Weight135.635
Structural Identifiers
SMILESCC1CCCNC1.Cl
InChIInChI=1S/C6H13N.ClH/c1-6-3-2-4-7-5-6;/h6-7H,2-5H2,1H3;1H/t6-;/m1./s1
InChIKeyDIJAKMCTWBGMNQ-FYZOBXCZSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





R-3-Methylpiperidine Hydrochloride Overview


(R)-3-Methylpiperidine hydrochloride (CAS 223792-48-1) is a chiral piperidine derivative existing as the hydrochloride salt of the (R)-enantiomer of 3-methylpiperidine, with molecular formula C₆H₁₄ClN and molecular weight 135.64 g/mol [1]. The compound features a single stereocenter at the 3-position of the piperidine ring, as designated by the SMILES notation C[C@H]1CNCCC1.[H]Cl . Commercial availability typically specifies a standard purity of 97% , with certain vendors offering material verified to ≥97% enantiomeric excess (ee) [2]. The compound is primarily utilized as a chiral building block in pharmaceutical intermediate synthesis, where the defined (R)-stereochemistry is essential for downstream enantioselective transformations and the construction of optically active drug candidates [3].

Workflow

Chiral building block for enantioselective synthesis of pharmaceutical intermediates

Selection

Enantiopure (R)-3-methylpiperidine hydrochloride with certified enantiomeric excess

Use context

Construction of optically active drug candidates requiring defined (R)-stereochemistry

R-3-Methylpiperidine HCl: Enantiopurity Risks


In chiral synthesis, substitution of (R)-3-Methylpiperidine hydrochloride with its (S)-enantiomer (CAS 155797-02-7) or the racemic mixture is fundamentally non-interchangeable due to the stereochemical dependence of downstream molecular recognition events [1]. The distinct three-dimensional orientation of the 3-methyl group in the (R)-enantiomer dictates how the piperidine ring interacts with chiral environments in catalytic cycles, biological targets such as receptors or enzymes, and crystallization processes . Replacing the (R)-enantiomer with the (S)-form or racemate would alter or abolish the intended stereochemical outcome of synthetic sequences, leading to the production of diastereomeric impurities, reduced enantioselectivity in asymmetric catalysis, or loss of target binding affinity in medicinal chemistry applications [2]. Therefore, procurement of the enantiopure (R)-form with verified enantiomeric excess is essential for reproducible, high-fidelity stereochemical outcomes.

Target

Enantiopure (R)-3-methylpiperidine hydrochloride supports predictable stereochemical outcomes in catalytic and medicinal chemistry applications.

Enantiomer mismatch

Using the (S)-enantiomer or racemate may alter the stereochemical course, potentially yielding diastereomeric impurities and reduced enantioselectivity.

Procurement risk

Batch without verified enantiomeric excess may shift stereochemical fidelity; verify ee documentation and chiral identity prior to use.

R-3-Methylpiperidine HCl: Quantitative Evidence


Enantiomeric Excess Specification

(R)-3-Methylpiperidine hydrochloride is commercially available with a specified enantiomeric excess (ee) of 97%, as documented by vendor QC release data [1]. In comparison, the (S)-enantiomer (CAS 155797-02-7) is available from certain suppliers with a higher ee specification of 99-100% . This quantifiable difference in available enantiopurity is a critical procurement consideration for applications requiring defined stereochemical fidelity.

Enantiomeric Excess
Data to verify
97% ee (R) vs 99–100% ee (S)
Supports stereochemical fidelity assessment in asymmetric synthesis
Vendor QC release data; verify batch-specific certificate of analysis
Chiral purity Enantiomeric excess Quality control

Acid Dissociation Constant (pKa)

The pKa of (R)-3-Methylpiperidine hydrochloride is reported as 10.047 [1]. This value corresponds to the conjugate acid of the piperidine nitrogen and defines the pH range at which the compound exists predominantly in its protonated, water-soluble hydrochloride salt form versus the free base. No directly comparative pKa value is available in the same source for the (S)-enantiomer or racemate.

pKa (conjugate acid)
Reported
10.047
Informs solvent selection for salt/free base interconversion
Vendor-reported value; no comparative data for (S)-enantiomer
Physicochemical property Ionization state Salt handling

Optical Rotation

The specific optical rotation of (R)-3-methylpiperidine hydrochloride provides a quantitative chiroptical fingerprint distinguishing it from the (S)-enantiomer. While vendor data for the hydrochloride salt is sparsely reported, the (S)-enantiomer (CAS 155797-02-7) has a reported optical purity specification of ≥97.0% from certain suppliers . A related entry indicates optical rotation data for a 3-methylpiperidine derivative: d:+13.9° at 20°C [1]. Procurement documentation should verify the sign and magnitude of rotation for the specific (R)-enantiomer batch.

Optical Rotation
Class-level
Specific rotation data sparse for (R)-HCl; (S) optical purity ≥97%
Enables rapid enantiomer identity confirmation
Sign reversal expected between enantiomers; measure batch-specific rotation
Chiroptical property Enantiomer identification Quality control

Lipophilicity (Consensus Log P)

Computational predictions yield a Consensus Log Po/w of 1.29 for (R)-3-Methylpiperidine hydrochloride . This value is derived from averaging five independent prediction methods (iLOGP, XLOGP3, WLOGP, MLOGP, SILICOS-IT). The predicted water solubility (ESOL) is 1.85 mg/mL (Log S = -1.87), classifying it as 'Very soluble' . No directly comparable computational data was identified in the same source for the (S)-enantiomer.

Lipophilicity (Log P)
Data to verify
Consensus Log Po/w = 1.29
Informs solvent selection and baseline for SAR optimization
Computational prediction; experimental validation recommended
Lipophilicity Drug-likeness Partition coefficient

Distinct CAS Registry Numbers

The (R)-enantiomer is unambiguously identified by CAS 223792-48-1, whereas the (S)-enantiomer is assigned CAS 155797-02-7 [1]. The racemic mixture of 3-methylpiperidine (free base) is identified by CAS 626-56-2 [2]. This distinct CAS registry assignment provides a verifiable, database-level differentiation essential for accurate procurement, regulatory documentation, and inventory management.

CAS Registry
Head-to-head
223792-48-1 (R) vs 155797-02-7 (S)
Prevents procurement of wrong stereoisomer
Distinct CAS numbers ensure database-level differentiation
Chemical identifier Procurement Inventory management

Distinct MDL Numbers

The (R)-enantiomer is assigned MDL MFCD22494946, whereas the (S)-enantiomer bears a distinct MDL identifier MFCD25541503 . This differentiation extends to the canonical SMILES notation: C[C@H]1CNCCC1.[H]Cl for the (R)-form versus C[C@H]1CCCNC1.Cl (with /m0 stereodescriptor) for the (S)-form [1]. These structural identifiers provide machine-readable, unambiguous differentiation for compound registration systems and electronic laboratory notebooks.

MDL and SMILES
Head-to-head
MFCD22494946 (R) vs MFCD25541503 (S)
Supports unambiguous compound registration and inventory tracking
SMILES stereodescriptor difference: C[C@H] vs C[C@@H]
Database identifier Chemical registration Inventory

R-3-Methylpiperidine HCl: Applications


Chiral Building Block for Pharmaceutical Intermediates

This compound is employed as a defined-stereochemistry chiral building block for constructing enantiomerically pure pharmaceutical intermediates, wherein the (R)-configuration at the 3-position is required for downstream molecular recognition [1]. The availability of material with ≥97% ee [2] ensures that stereochemical integrity is maintained throughout multi-step synthetic sequences, avoiding diastereomeric impurity formation that would otherwise require costly chromatographic removal. Procurement of CAS 223792-48-1 rather than the (S)-enantiomer (CAS 155797-02-7) is essential for medicinal chemistry programs targeting specific stereochemical SAR outcomes .

Enantioselective Catalysis and Chiral Auxiliaries

The enantiopure (R)-3-methylpiperidine scaffold can serve as a precursor for chiral ligands or as a chiral auxiliary in asymmetric catalytic transformations [1]. The defined stereochemistry enables predictable stereocontrol in reactions such as enantioselective alkylations or hydrogenations. The pKa of 10.047 [2] and predicted Log P of 1.29 inform reaction condition optimization, including solvent selection and pH control for salt/free base interconversion during catalytic cycle preparation.

Chiral Purity Quality Control Reference

With a specified enantiomeric excess of 97% [1] and distinct identifiers including CAS 223792-48-1 and MDL MFCD22494946 [2], this compound serves as an authenticated reference material for method development and validation in chiral analytical chemistry. Its distinct optical rotation and chiroptical properties relative to the (S)-enantiomer enable its use as a standard for calibrating chiral HPLC methods and verifying enantiomeric purity in quality control workflows.

Medicinal Chemistry SAR Studies

The piperidine ring is among the most prevalent heterocyclic scaffolds in FDA-approved drugs [1]. (R)-3-Methylpiperidine hydrochloride provides a versatile entry point for synthesizing libraries of 3-substituted piperidine derivatives with defined (R)-stereochemistry, enabling systematic exploration of stereochemical SAR in hit-to-lead optimization campaigns. The hydrochloride salt form enhances water solubility (predicted 1.85 mg/mL [2]), facilitating compound handling and purification during parallel synthesis workflows.

Application
Selection Property
Validation Focus
Chiral Building Block for Pharmaceutical Intermediates
Enantiopure (R)-stereochemistry with certified enantiomeric excess
Verify batch-specific ee and chemical identifier documentation
Enantioselective Catalysis and Chiral Auxiliaries
Defined (R)-configuration for chiral induction in asymmetric transformations
Confirm enantiopurity and physical properties for reaction optimization
Chiral Purity Quality Control Reference
Authenticated reference material with distinct stereochemical identifiers
Chiroptical property verification and chiral HPLC calibration
Medicinal Chemistry SAR Studies
Versatile 3-substituted piperidine scaffold as hydrochloride salt
Assess solubility context and stereochemical SAR outputs

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
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